
3-Ethyl-4-methyl-2-pentene
Übersicht
Beschreibung
“3-Ethyl-4-methyl-2-pentene” is a chemical compound with the molecular formula C8H16 . It is an alkene, which is a type of hydrocarbon that contains a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-4-methyl-2-pentene” can be represented by the InChI string: InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3 . This indicates that the compound has a carbon backbone with a double bond and various substituents .
Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis and Characterization : Ethylene/4-methyl-1-pentene copolymers synthesized using a "constrained geometry catalyst" can be characterized by 13C NMR. This allows for the evaluation of regio- and stereoirregularities and the full determination of dyad and triad copolymers (Losio, Boccia, & Sacchi, 2008).
Chemical Structure Investigation : Studies have identified the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, which aids in the assignment of their chemistry (Giralt, López, & Álvarez, 1975).
Catalytic Isomerization : The isomerization of 4-methyl-1-pentene with nickel-containing catalytic systems is most rapidly achieved with P(OC2H5)3. This results in a specific reaction scheme and kinetic equations (Mitkova, Kurtev, Ganev, & Taube, 1995).
Polymerization and Copolymerization : New monocyclopentadienylamido complexes enhance copolymerization activity and incorporation of 4-methyl-1-pentene into polyethylene chains. They also increase copolymer molecular weight, significantly depending on ligand substitution patterns and metal atoms (Xu & Cheng, 2001).
Energy Storage Applications : Poly-4-methyl-1-pentene composites show potential for energy storage applications in electrical capacitors due to their high energy density, breakdown strength, low dielectric loss, and high-temperature capabilities (Ghule, Laad, & Tiwari, 2021).
Eigenschaften
IUPAC Name |
(E)-3-ethyl-4-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDBMUTNIZGD-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-2-pentene | |
CAS RN |
19780-68-8 | |
| Record name | 3-Ethyl-4-methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



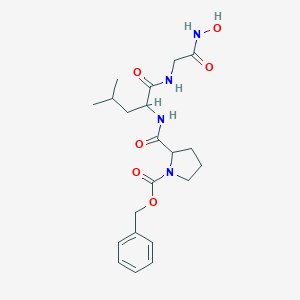
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)


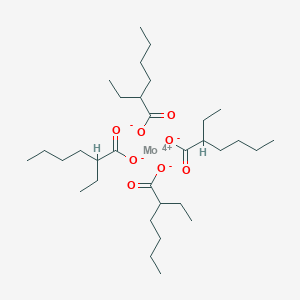
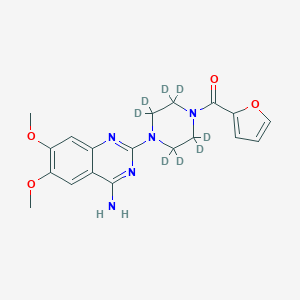
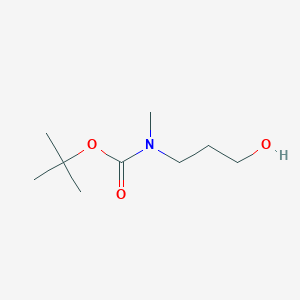





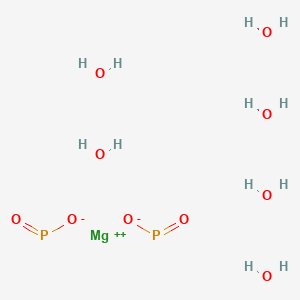
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)